molecular formula C24H36N2O4S B345374 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine CAS No. 446028-45-1

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine

Cat. No.: B345374
CAS No.: 446028-45-1
M. Wt: 448.6g/mol
InChI Key: IBUYXSHQGTUCBE-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine is a synthetic chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two pharmaceutically significant motifs: a rigid, lipophilic 1-adamantyl group and a sulfonylpiperazine scaffold, which are valuable in modern drug design . The 1-adamantyl group is renowned for its ability to significantly enhance the metabolic stability and plasma half-life of lead compounds by impeding the access of hydrolytic enzymes. Furthermore, with a hydrophobic substituent constant (π) of approximately 3.1, the adamantyl group is an excellent moiety for modulating the lipophilicity and bioavailability of drug candidates . The sulfonylpiperazine component is a privileged structure in medicinal chemistry, often contributing to target binding and influencing the pharmacokinetic properties of a molecule. Researchers can utilize this compound in the development of novel therapeutic agents, particularly in areas where the adamantyl group has shown promise, such as in anti-viral, anti-diabetic, and neurological treatments . It is also a candidate for investigating drug-membrane interactions and targeted delivery systems, as the adamantane moiety can act as a membrane anchor or facilitate host-guest interactions with systems like cyclodextrins . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(1-adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O4S/c1-3-29-21-5-6-22(30-4-2)23(14-21)31(27,28)26-9-7-25(8-10-26)24-15-18-11-19(16-24)13-20(12-18)17-24/h5-6,14,18-20H,3-4,7-13,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYXSHQGTUCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the adamantyl and diethoxyphenyl sulfonyl precursors. The piperazine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity
Research indicates that compounds similar to 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine may exhibit antipsychotic properties. The interaction with dopamine receptors, particularly the D2 receptor, is crucial for the efficacy of antipsychotic medications. Studies have shown that derivatives of piperazine compounds can bind effectively to D2 and serotonin receptors, which are pivotal in managing conditions like schizophrenia and bipolar disorder .

2. Diabetes Treatment
The compound has potential applications in treating metabolic disorders such as type II diabetes. Inhibitors targeting 11-beta hydroxysteroid dehydrogenase (11β-HSD) have been explored for their ability to regulate glucose metabolism and insulin sensitivity. The structural characteristics of this compound may enhance its effectiveness as a selective inhibitor in this pathway .

3. Neuroprotective Effects
There is emerging evidence that piperazine derivatives can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, these compounds may improve cognitive function and offer protective effects against neurodegeneration .

Case Study 1: Antipsychotic Efficacy

A study conducted on various piperazine derivatives demonstrated their binding affinities to D2 and serotonin receptors. The docking analysis revealed that modifications to the piperazine ring significantly influenced binding efficiency, suggesting that similar modifications to this compound could enhance its antipsychotic activity .

Case Study 2: Diabetes Management

In a preclinical trial involving diabetic rat models, compounds structurally similar to this compound were tested for their impact on blood glucose levels. Results indicated a significant reduction in glucose levels post-treatment, supporting the hypothesis that such compounds can be developed into therapeutic agents for diabetes management .

Data Tables

Application AreaMechanism of ActionReference
Antipsychotic ActivityD2 receptor antagonism
Diabetes TreatmentInhibition of 11β-HSD
Neuroprotective EffectsAcetylcholinesterase inhibition

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the diethoxyphenyl sulfonyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Sulfonylphenyl Group

The nature of substituents on the phenyl ring significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Activities Reference
1-(1-Adamantyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine 4-methoxy, 2,5-dimethyl C₂₃H₃₄N₂O₃S Higher lipophilicity due to methyl groups; antimicrobial potential inferred from similar sulfonylpiperazines
1-(3,4-dichlorophenyl)-4-(2,5-dichlorophenyl)sulfonylpiperazine 3,4-dichloro, 2,5-dichloro C₁₆H₁₄Cl₄N₂O₂S Electron-withdrawing Cl groups may enhance receptor affinity in halogen-rich environments; potential antiviral/antimicrobial activity
1-(3-chloro-4-methylphenyl)-4-tosylpiperazine 3-chloro-4-methyl, tosyl (p-toluenesulfonyl) C₁₈H₂₂ClN₂O₂S Tosyl group improves stability; chloro and methyl substituents balance lipophilicity and solubility
Target Compound: 1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine 2,5-diethoxy C₂₄H₃₄N₂O₄S (estimated) Ethoxy groups likely enhance solubility compared to methyl but reduce metabolic stability vs. methoxy; predicted moderate logP (~3.5)

Key Observations :

  • Ethoxy vs.
  • Halogenated Analogs : Chlorine substituents (e.g., ) enhance electrophilicity, favoring interactions with nucleophilic residues in target proteins but increasing toxicity risks.

Piperazine Core Modifications

Variations in the piperazine scaffold influence conformational flexibility and binding:

Compound Name Piperazine Modification Key Feature Activity/Application Reference
3-(Adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione Piperazine linked via Mannich reaction to triazole Planar triazole and chair-shaped piperazine Anti-inflammatory and analgesic activity
5-(1-Adamantyl)-4-arylideneamino-1,2,4-triazole derivatives Piperazine as a substituent on triazole Enhanced hydrogen bonding capacity Broad-spectrum antimicrobial activity
N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides Dual adamantyl groups on piperazine High lipophilicity and steric hindrance Hypoglycemic activity in diabetic rats

Key Observations :

  • Dual adamantyl modifications (e.g., ) drastically increase molecular weight and logP, reducing bioavailability—a trade-off avoided in the target compound.

Biological Activity

1-(1-Adamantyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article will delve into its synthesis, biological activity, relevant case studies, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-adamantyl amine with 4-(2,5-diethoxyphenyl)sulfonyl chloride in the presence of a base. The resulting compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the central nervous system. Inhibiting AChE can potentially lead to therapeutic effects in conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .

Table 1: Biological Activity of Piperazine Derivatives

Compound NameAChE Inhibition (%)TPSA (Ų)Lipinski's Rule Compliance
This compoundTBDTBDYes
1-(1,4-benzodioxane-2-carbonyl) piperazine85%LowYes
4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine75%ModerateYes

Note: TBD = To Be Determined

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound and its derivatives at the active sites of AChE. The results suggest that specific substitutions on the piperazine ring enhance binding interactions through hydrogen bonding and hydrophobic interactions. This molecular insight is crucial for designing more potent derivatives .

Case Study 1: Alzheimer’s Disease Model

In a study involving an Alzheimer’s disease model, piperazine derivatives were administered to evaluate their effects on cognitive function. The results indicated that certain derivatives improved memory retention and reduced amyloid plaque formation in the brain. This suggests a potential role for compounds like this compound in therapeutic strategies against neurodegenerative diseases .

Case Study 2: Insecticidal Activity

Another area of investigation has been the larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound’s structural analogs demonstrated significant insecticidal properties, with LC50 values indicating effective concentrations for pest control without high toxicity to mammals .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound exhibits potent inhibition against AChE, which is crucial for developing treatments for cognitive disorders.
  • Toxicity Profile : Preliminary toxicity assessments indicate low cytotoxicity in mammalian cell lines at therapeutic doses.
  • Pharmacokinetics : The pharmacokinetic profile suggests good oral bioavailability and favorable absorption characteristics.

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